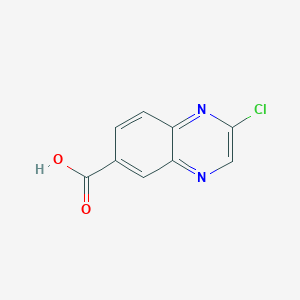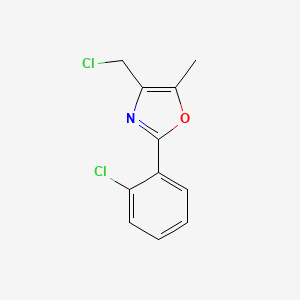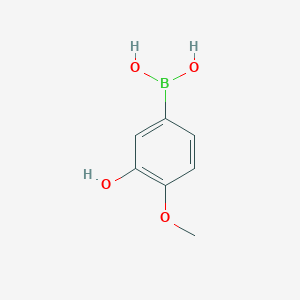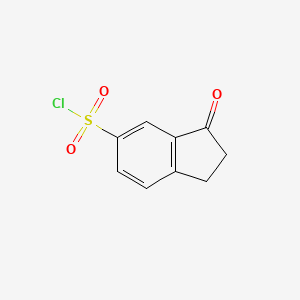![molecular formula C12H15ClN2 B1321595 8-甲基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚盐酸盐 CAS No. 57933-28-5](/img/structure/B1321595.png)
8-甲基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚盐酸盐
描述
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (8-MTHPC) is a synthetic compound belonging to the pyridoindole family. It is composed of a pyridine ring, a pyrrole ring, and an indole ring. 8-MTHPC is used in scientific research as a tool to study the effects of the indole nucleus on biological systems. It has been used to study the effects of its active metabolites on various biochemical and physiological processes.
科学研究应用
受体活性及合成
8-甲基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚盐酸盐已被研究其对各种治疗靶标的活性。合成了一系列衍生物并测试了它们的受体活性。它们对肾上腺素能和血清素受体表现出显着的拮抗作用,表明潜在的药理应用 (Ivachtchenko 等人,2013 年).
药理性质
对四氢-1H-吡啶并[4,3-b]吲哚的各种衍生物的研究表明具有广泛的药理活性。这些化合物已在抗组胺、神经阻滞剂、抗心律失常和抗氧化剂等领域显示出潜力 (Ivanov 等人,2001 年).
抗肿瘤活性
8-甲基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚盐酸盐的某些衍生物已被合成并测试其抗肿瘤活性。这些化合物在体外和体内模型中均显示出有希望的结果,表明作为抗肿瘤剂的潜力 (Nguyen 等人,1990 年).
合成可及性
四氢-1H-吡啶并[4,3-b]吲哚衍生物的合成可及性已被广泛探索,证明了它们在药物化学应用中的可行性。这些化合物已显示出广泛的药理活性,进一步支持了它们在多种治疗用途中的潜力 (Ivashchenko 等人,2010 年).
其他研究
已经对四氢-1H-吡啶并[4,3-b]吲哚衍生物进行了其他研究,探讨了它们与 DNA 的相互作用、它们作为血清素拮抗剂的作用以及它们的物理化学性质。这些研究有助于全面了解该化合物在科学研究中的潜力及其在药物化学中的各种应用 (Hashimoto 等人,1980 年;Cattanach 等人,1968 年).
作用机制
Target of Action
Similar compounds have been found to exhibit antagonist activity towards histamine h1-receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognition.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its target receptors by blocking calcium fluxes induced by activation of these receptors . This interaction could lead to changes in cellular signaling pathways, ultimately affecting the physiological functions regulated by these receptors.
安全和危害
The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions for research on 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride and similar compounds could involve further exploration of their antiproliferative activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.
生化分析
Biochemical Properties
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adrenergic alpha-2A and dopamine D2 receptors . These interactions are crucial as they can influence the biochemical pathways and reactions within the cells. The nature of these interactions involves binding to the receptors, which can lead to changes in the receptor’s activity and subsequent cellular responses.
Cellular Effects
The effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . This inhibition is indicative of its potential as an anti-cancer agent, affecting cellular processes such as cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves several key interactions at the molecular level. It binds to specific receptors, such as adrenergic alpha-2A and dopamine D2 receptors, leading to changes in their activity . Additionally, it may inhibit or activate certain enzymes, resulting in alterations in biochemical pathways. These changes can lead to modifications in gene expression, further influencing cellular functions and responses.
Dosage Effects in Animal Models
The effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its antiproliferative activity against cancer cells is dose-dependent, with higher doses showing more significant inhibition . The threshold effects and potential toxicity at high doses require careful evaluation in animal studies.
Metabolic Pathways
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a critical factor in its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules, ultimately influencing cellular responses .
属性
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVKSCFIBWBLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)



![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)


![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)




![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)